5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound featuring a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 1,3-dimethylbarbituric acid.
Condensation Reaction: The initial step involves the condensation of 4-fluoroaniline with 1,3-dimethylbarbituric acid under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrrolopyrimidine core.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction conditions and product isolation.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced analogs with altered electronic properties.
Substitution: Introduction of various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but with different substituents, leading to varied biological activities.
Pyrido[2,3-d]pyrimidine: Another related compound with potential antitubercular properties.
Pyrimido[4,5-b]quinoline: Known for its diverse pharmacological applications.
Uniqueness
5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione stands out due to its specific fluorophenyl substitution, which can enhance its binding affinity and selectivity towards biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C14H12FN3O2 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H12FN3O2/c1-17-10-7-16-12(8-3-5-9(15)6-4-8)11(10)13(19)18(2)14(17)20/h3-7,16H,1-2H3 |
InChI Key |
SLQXGMJFSSDUHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CNC(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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